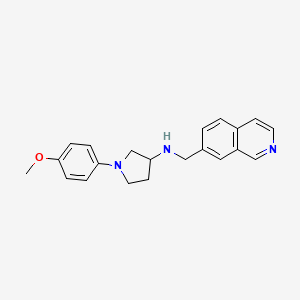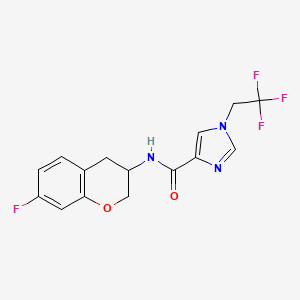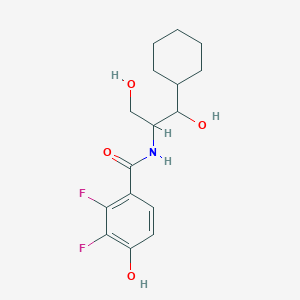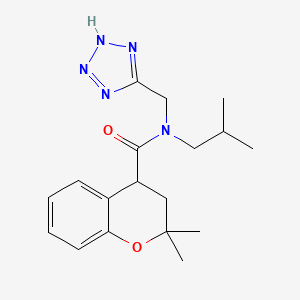
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine, also known as IQM-316, is a novel and potent small molecule inhibitor of the protein kinase C (PKC) family. PKC is a group of serine/threonine kinases that play an important role in intracellular signaling pathways involved in cell growth, differentiation, and apoptosis. IQM-316 has shown promising results in preclinical studies as an anticancer agent and is currently being investigated for its potential therapeutic applications.
Mécanisme D'action
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine exerts its anticancer effects by inhibiting the activity of PKC enzymes, which are overexpressed in many cancer cells and play a key role in tumor growth and metastasis. By inhibiting PKC activity, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine disrupts intracellular signaling pathways involved in cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to have other biochemical and physiological effects. For example, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for laboratory experiments is its high potency and specificity for PKC enzymes. This makes it a valuable tool for studying the role of PKC in intracellular signaling pathways and cancer biology. However, one limitation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several potential future directions for research on N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine. One area of interest is the development of novel drug delivery systems to improve the solubility and bioavailability of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine for clinical use. Another area of research is the investigation of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine in combination with other anticancer agents, such as chemotherapy or immunotherapy, to enhance its efficacy and reduce toxicity. Finally, further studies are needed to elucidate the precise mechanisms of action of N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine and its potential therapeutic applications in other diseases beyond cancer.
Méthodes De Synthèse
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine can be synthesized using a multi-step process involving the reaction of 4-methoxybenzylamine with 2-bromoacetophenone to form 1-(4-methoxyphenyl)-2-(phenyl)ethanone. This intermediate is then reacted with isoquinoline-7-carbaldehyde to form N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)ethanone, which is subsequently reduced with sodium borohydride to yield N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine.
Applications De Recherche Scientifique
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of a variety of cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine has been found to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes.
Propriétés
IUPAC Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-25-21-6-4-20(5-7-21)24-11-9-19(15-24)23-13-16-2-3-17-8-10-22-14-18(17)12-16/h2-8,10,12,14,19,23H,9,11,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEFWRUGWZYYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)NCC3=CC4=C(C=C3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-7-ylmethyl)-1-(4-methoxyphenyl)pyrrolidin-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)
![4-(difluoromethylsulfonyl)-N-[[1-(oxetan-3-yl)triazol-4-yl]methyl]aniline](/img/structure/B7434949.png)
![N-[(4-tert-butylpyridin-3-yl)methyl]-1-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine](/img/structure/B7434951.png)

![Prop-2-enyl 3-[(9-cyclopropylpurin-6-yl)amino]piperidine-1-carboxylate](/img/structure/B7434961.png)
![N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B7434976.png)

![N-[1-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B7434978.png)
![N-[(5-chloro-3-ethylimidazol-4-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434984.png)